N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Analysis
One area of application is the study of molecular interactions with cannabinoid receptors. For example, research on compounds structurally related to N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has shed light on their potential as antagonists for cannabinoid receptors, contributing to the development of pharmacophore models for CB1 receptor ligands. Such studies utilize molecular orbital methods, conformational analysis, and comparative molecular field analysis (CoMFA) to elucidate the structural requirements for receptor binding and activity, offering insights into drug design and receptor signaling mechanisms (Shim et al., 2002).
Synthesis and Evaluation of Analogues
Another application involves the synthesis and evaluation of novel analogues for their biological activities. Studies have designed and synthesized carbamoylpyridine and carbamoylpiperidine analogues to investigate their inhibitory activity on platelet aggregation. These efforts not only advance the understanding of structure-activity relationships but also contribute to the discovery of new therapeutic agents with potential applications in cardiovascular diseases (Youssef et al., 2011).
Development of Antagonists for Therapeutic Research
Research into the development of selective antagonists for receptors, such as the CB1 cannabinoid receptor, is a significant application of compounds like this compound. These studies aim to understand the therapeutic potential of receptor antagonism in treating conditions like obesity, addiction, and mental health disorders. The design and synthesis of these compounds, followed by their evaluation in various biological assays, contribute to drug discovery and development efforts (Lan et al., 1999).
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWJRRLOLCAIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.